molecular formula C16H25N3O B4620011 N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea

N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea

Cat. No. B4620011
M. Wt: 275.39 g/mol
InChI Key: LCVKRTUUDYYYGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including "N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea," can involve multiple steps, including the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method allows for the conversion from carboxylic acids to ureas in a single pot, providing a milder, simpler, and environmentally friendly approach with good yields without racemization (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their chemical behavior and interaction with other molecules. Studies involving NMR and quantum chemical calculations can shed light on the substituent effect on complexation and the intramolecular interactions within such compounds, providing insights into their stability and reactivity (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives can undergo various chemical reactions, including metalation and substitution, to produce a range of substituted products. For instance, directed lithiation of urea derivatives at specific positions allows for the introduction of various electrophiles, leading to a diverse array of chemical structures (Smith et al., 2013).

Physical Properties Analysis

The physical properties of "N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea," such as solubility, melting point, and crystal structure, are essential for its application in various fields. Detailed crystallographic studies can reveal the solid-state structure, providing insights into the material's stability and potential for formulation (Kumar et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of urea derivatives. Studies focusing on the synthesis and biological activity highlight the versatility of these compounds in developing new materials and potential therapeutic agents (Xin-jian et al., 2006).

Scientific Research Applications

Urease Inhibitors and Therapeutic Applications

Urease Inhibitors as Potential Drugs

Urease, an enzyme catalyzing the hydrolysis of urea, is implicated in infections by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on various groups of urease inhibitors, including urea derivatives, has highlighted their potential as drugs for treating these infections. Despite acetohydroxamic acid being the only clinically used urease inhibitor, its severe side effects indicate a need for further exploration of urease inhibition's therapeutic potential (Kosikowska & Berlicki, 2011).

Environmental and Agricultural Applications

Urea in Nitrogen Fertilization

Urea's role in agriculture, particularly as a nitrogen fertilizer, underscores its importance in enhancing crop yield. However, the inefficiencies and environmental pollution due to ammonia volatilization from urea necessitate the use of urease inhibitors to improve urea's effectiveness as a fertilizer and reduce environmental impacts (Bremner, 1995).

Biochemical Research and Industrial Applications

Urea Biosensors

The development of urea biosensors showcases the integration of urea derivatives in detecting and quantifying urea concentration for various applications, including medical diagnostics and environmental monitoring. These biosensors, often employing enzyme urease, demonstrate the versatility of urea derivatives in scientific research and industrial applications (Botewad et al., 2021).

properties

IUPAC Name

1-(2-ethylphenyl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-13-7-5-6-8-15(13)18-16(20)17-14-9-11-19(4-2)12-10-14/h5-8,14H,3-4,9-12H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVKRTUUDYYYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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